REACTION_CXSMILES
|
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under air for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion, the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1C(=O)O)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under air for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion, the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1C(=O)O)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under air for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion, the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1C(=O)O)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
|
Name
|
|
Quantity
|
7.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.82 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under air for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Upon completion, the reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C2C(CC1C(=O)O)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |